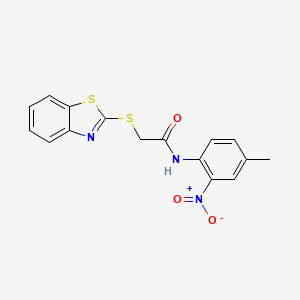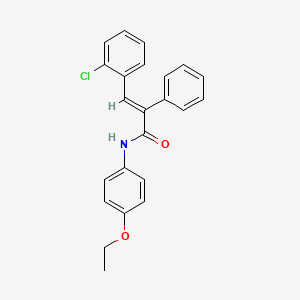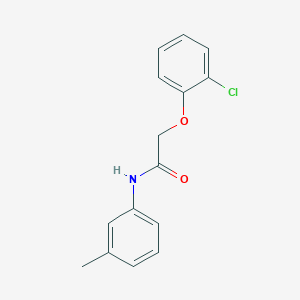![molecular formula C16H18FN3O3S B4881870 N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide](/img/structure/B4881870.png)
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N~2~-[(Dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, commonly known as DASGPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of the neurotransmitter glycine in the central nervous system.
Mecanismo De Acción
DASGPA is a competitive inhibitor of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, which means that it binds to the substrate-binding site of the enzyme and prevents the reuptake of glycine. The inhibition of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide by DASGPA leads to an increase in extracellular glycine levels, which can activate glycine receptors and modulate the activity of various neurotransmitter systems. The exact mechanism by which DASGPA modulates neurotransmitter systems is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
DASGPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of NMDA receptors, which are involved in learning and memory processes. It has also been shown to enhance GABAergic neurotransmission, which can have anxiolytic and anticonvulsant effects. Additionally, DASGPA has been shown to modulate the activity of the dopaminergic system, which is involved in reward and motivation processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DASGPA has several advantages for lab experiments. It is a potent and selective inhibitor of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, which makes it a valuable tool for investigating the role of glycine in various physiological and pathological conditions. It is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, DASGPA has some limitations as well. It has a relatively short half-life in vivo, which limits its use in long-term experiments. Additionally, the inhibition of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide by DASGPA can lead to an accumulation of other substrates, such as D-serine, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the research on DASGPA. One direction is to investigate the role of glycine in various pathological conditions, such as schizophrenia, depression, and chronic pain. Another direction is to develop more potent and selective inhibitors of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, which can be used as potential therapeutics for these conditions. Additionally, the development of new imaging techniques, such as positron emission tomography (PET), can enable the visualization of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide in vivo and facilitate the investigation of its role in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
DASGPA has been extensively used in scientific research as a tool to investigate the role of glycine in the central nervous system. Glycine is an important neurotransmitter that acts as an inhibitory neurotransmitter in the brain and spinal cord. It plays a crucial role in the regulation of synaptic transmission, neuronal excitability, and plasticity. The inhibition of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide by DASGPA leads to an increase in extracellular glycine levels, which can modulate the activity of various neurotransmitter systems, including the glutamatergic, GABAergic, and dopaminergic systems.
Propiedades
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-19(2)24(22,23)20(15-9-4-3-5-10-15)12-16(21)18-14-8-6-7-13(17)11-14/h3-11H,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWNGDUKCKZFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![4-[5-(2,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B4881800.png)
![2-[(4-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4881809.png)



![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B4881832.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4881841.png)
![1-(2-phenoxy-3-pyridinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4881849.png)

![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4881860.png)

